![molecular formula C8H10O2 B1169602 3-[(1S)-1-hydroxyethyl]phenol CAS No. 194545-44-3](/img/structure/B1169602.png)

3-[(1S)-1-hydroxyethyl]phenol

Overview

Description

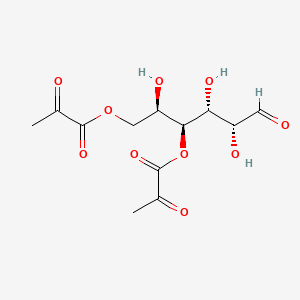

3-[(1S)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 It is a derivative of phenol, where a hydroxyethyl group is attached to the benzene ring

Mechanism of Action

Target of Action

The primary target of 3-[(1S)-1-hydroxyethyl]phenol is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting this enzyme, the compound can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

This compound interacts with its target, Acetylcholinesterase, by binding to the active site of the enzyme. This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . The resulting increase in acetylcholine levels can lead to enhanced neurotransmission.

Biochemical Pathways

The compound is likely involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids. This pathway is crucial for the production of a variety of secondary metabolites, including phenolic compounds . The compound may also be involved in the phenylpropanoid pathway , which leads to the production of a wide range of compounds, including flavonoids, coumarins, and lignans .

Result of Action

The inhibition of Acetylcholinesterase by this compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific context and location of the cholinergic transmission.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may influence its ability to interact with its target. Additionally, the presence of other molecules can impact the compound’s action, as they may compete for the same target or alter the target’s conformation

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[(1S)-1-hydroxyethyl]phenol can be synthesized through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids. This method utilizes aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and convenient conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Another method involves the nucleophilic aromatic substitution of aryl halides. This process requires the presence of strongly electron-attracting groups on the aromatic ring and the use of strongly basic nucleophilic reagents . The reaction conditions typically involve high temperatures and pressures.

Industrial Production Methods

Industrial production of this compound often involves the hydroxylation of benzene derivatives or the hydrolysis of diazonium salts . These methods are preferred due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[(1S)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

Reduction: Reduction of quinones back to hydroquinones can be achieved using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated, nitrated, or sulfonated phenols.

Scientific Research Applications

3-[(1S)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Phenol: The parent compound, with a hydroxyl group directly attached to the benzene ring.

Hydroquinone: A similar compound with two hydroxyl groups on the benzene ring.

Catechol: Another similar compound with two hydroxyl groups in ortho positions on the benzene ring.

Uniqueness

3-[(1S)-1-hydroxyethyl]phenol is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives.

Properties

IUPAC Name |

3-[(1S)-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJRWHSKVYUZHQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.